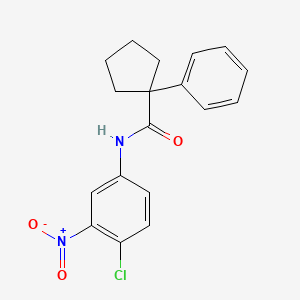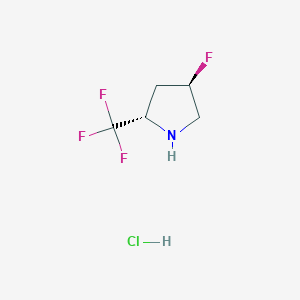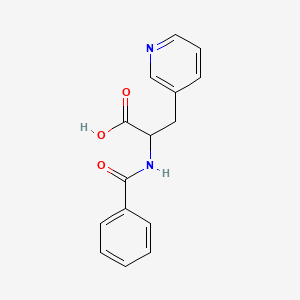
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 4-bromophenylsulfonyl group, a 2,3-dimethylphenyl group, and a methyl group .
Molecular Structure Analysis
The 1,2,3-triazole ring in the molecule is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the nitrogen atoms in the ring can result in tautomeric forms due to the movement of protons .Chemical Reactions Analysis
Triazole compounds, in general, can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonyl group and the bromophenyl group could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antibacterial Applications
Research indicates the synthesis of 1,2,4-triazoles incorporating diphenyl sulfone moieties, showing potential antibacterial effects. These compounds were evaluated for their antibacterial properties, suggesting their utility in developing new antibacterial agents (Ștefania-Felicia Bărbuceanu et al., 2009). Similarly, a series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles were synthesized and found to exhibit appreciable efficacy against various bacterial strains (Archna Yadav & C. Kaushik, 2022).
Molecular Probes
Fluorescent molecular probes have been developed using derivatives that include a sulfonyl group, showcasing strong solvent-dependent fluorescence. These properties make them suitable for creating ultrasensitive fluorescent molecular probes for biological events and processes (Z. Diwu et al., 1997).
Corrosion Inhibition
The compound has also been investigated in the context of corrosion inhibition. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives showed excellent inhibition of mild steel corrosion in acidic media, highlighting its potential as a corrosion inhibitor (M. Lagrenée et al., 2002).
Additional Applications
Other research explored the synthesis and biological evaluation of sulfonamide-derived compounds and their metal complexes, indicating potential antimicrobial and cytotoxic activities (Z. Chohan & H. Shad, 2011). Furthermore, compounds containing 1,2,4-triazole moieties were synthesized and studied for their cytotoxic and antimicrobial activity, showing promising biological activity (V. Sumangala et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(2,3-dimethylphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-11-5-4-6-16(12(11)2)21-13(3)17(19-20-21)24(22,23)15-9-7-14(18)8-10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDSGHCTAEFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2689760.png)
![N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2689764.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2689766.png)
![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689770.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)